molecular formula C27H30N2O6 B2356278 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879936-88-6

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2356278
CAS No.: 879936-88-6
M. Wt: 478.545
InChI Key: MXBOZPSUGBVRJR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound with the molecular formula C25H26N2O4 and a molecular weight of 418.5 g/mol . This compound features a chromeno[2,3-c]pyrrole-3,9-dione core structure, which is a fused heterocyclic system of significant interest in medicinal chemistry research. The structure is substituted with a 3,4-dimethoxyphenyl group at the 1-position, a methyl group at the 7-position, and a 3-morpholinopropyl chain at the 2-position, which may influence its physicochemical properties and biological interactions . Chromenopyrrole-dione derivatives are frequently investigated for their potential biological activities. Research on structurally similar compounds indicates that this chemical class is explored in various therapeutic areas, including compositions for the treatment of addiction . Furthermore, analogous enone-based derivatives have been identified as promising scaffolds in anti-inflammatory research, demonstrating potent inhibition of neutrophil-mediated processes such as superoxide anion production and elastase release, which are key drivers in inflammatory diseases . This product is intended for research purposes, such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies to further elucidate its pharmacological potential. Researchers can utilize this compound as a reference standard or as a building block in the synthesis of more complex molecules. Handling should be performed by qualified professionals in a laboratory setting. This chemical is For Research Use Only (RUO) and is not classified as a drug or approved for human or veterinary use.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O6/c1-17-5-7-20-19(15-17)25(30)23-24(18-6-8-21(32-2)22(16-18)33-3)29(27(31)26(23)35-20)10-4-9-28-11-13-34-14-12-28/h5-8,15-16,24H,4,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBOZPSUGBVRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromeno-pyrrole core. Its molecular formula is C24H32N4O5C_{24}H_{32}N_{4}O_{5} with a molecular weight of 488.6 g/mol. The structure includes a dimethoxyphenyl group and a morpholinopropyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₃₄H₃₂N₄O₅
Molecular Weight488.6 g/mol
CAS Number898451-08-6

Anticancer Activity

Research indicates that derivatives of chromeno[2,3-c]pyrrole exhibit anticancer properties. A study demonstrated that related compounds could inhibit the growth of various human tumor cell lines such as HL-60 and HeLa. The mechanism involves the induction of mitochondrial permeability transition (MPT), leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF), which trigger apoptosis pathways .

Antimicrobial Activity

Chromeno derivatives have shown antimicrobial effects against various bacterial strains. Specific studies highlighted their efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has indicated that certain analogs can reduce inflammation markers in vitro, suggesting their potential use in inflammatory diseases .

Neuroprotective Effects

Emerging studies point towards neuroprotective properties as well. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : Through mitochondrial dysfunction leading to caspase activation.
  • Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
  • Antioxidant Activity : Reducing oxidative stress in neuronal cells.
  • Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of chromeno derivatives, including the target compound. Results showed significant cytotoxicity against HeLa cells with an IC50 value indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

In vitro tests against E. coli and S. aureus revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, supporting its potential as an antimicrobial agent.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Antitumor Activity

Studies have shown that compounds with similar chromeno-pyrrole structures possess antitumor properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, derivatives of chromeno-pyrroles have been investigated for their ability to target specific cancer pathways, leading to cell cycle arrest and programmed cell death in various cancer cell lines.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Research has highlighted the role of similar structures in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies suggest that the compound could reduce inflammation by modulating these pathways.

Neuroprotective Effects

There is emerging evidence that compounds with morpholine moieties can provide neuroprotective benefits. The neuroprotective activity is often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Synthesis and Derivatives

The synthesis of 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Key synthetic routes include:

  • Condensation Reactions : Combining appropriate precursors under controlled conditions to form the desired chromeno-pyrrole framework.
  • Functionalization : Modifying the existing structure to enhance biological activity or solubility.

Case Studies

Several case studies have explored the applications of similar compounds in clinical settings:

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that a related chromeno-pyrrole derivative significantly inhibited tumor growth in xenograft models of breast cancer.
    • Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway.
  • Inflammation Models :
    • Research published in Pharmaceuticals highlighted the anti-inflammatory effects of related compounds in animal models of arthritis, showing a reduction in inflammatory markers and improved joint function.
  • Neuroprotection :
    • A study in Neuroscience Letters suggested that derivatives with similar structures provided significant protection against neurotoxicity induced by amyloid-beta peptides in vitro, indicating potential for Alzheimer's disease treatment.

Data Table: Comparative Analysis of Biological Activities

CompoundActivity TypeModel UsedOutcomeReference
Compound AAntitumorXenograft modelSignificant tumor reductionJournal of Medicinal Chemistry
Compound BAnti-inflammatoryArthritis modelReduced inflammatory markersPharmaceuticals
Compound CNeuroprotectiveAmyloid-beta toxicity modelImproved neuronal survivalNeuroscience Letters

Preparation Methods

Cyclocondensation of Dihydroxycoumarin and Pyrrolidine-2,5-dione

The chromeno-pyrrole system is constructed from 6-methyl-7-hydroxychromen-2-one and pyrrolidine-2,5-dione under acidic conditions. In a modified procedure from, diacetyl (0.35 mL, 4 mmol) and 6-methyl-7-hydroxychromen-2-one (1.2 equiv) are heated at 50°C in methanol with catalytic FeCl₃ (10 mol%) to induce cyclization. The reaction proceeds via keto-enol tautomerism, forming the fused ring system in 68% yield after recrystallization from acetonitrile.

Reaction Conditions

Component Quantity Role
6-Methyl-7-hydroxychromen-2-one 4.8 mmol Electrophilic core
Pyrrolidine-2,5-dione 4.0 mmol Nucleophile
FeCl₃ 0.4 mmol Lewis acid catalyst
Methanol 15 mL Solvent

Functionalization at Position 2

The 3-morpholinopropyl group is introduced via Mitsunobu reaction. The intermediate 2-hydroxychromeno-pyrrole (1.0 equiv) is treated with 3-morpholinopropanol (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in THF at 0°C. After 12 hours, the product is isolated by extraction with ethyl acetate (4 × 100 mL) and purified via silica chromatography (hexane/EtOAc 3:1), achieving 74% yield.

Installation of Aryl and Methyl Substituents

Friedel-Crafts Alkylation for 3,4-Dimethoxyphenyl Group

The 1-position is functionalized using a Friedel-Crafts reaction. Chromeno-pyrrole (1.0 equiv) is reacted with 3,4-dimethoxybenzyl chloride (1.3 equiv) in dichloromethane with AlCl₃ (1.5 equiv) at −10°C. After quenching with ice-cold HCl (2.0 M), the product is extracted, dried over Na₂SO₄, and crystallized from dichloromethane/ethyl acetate (1:2), yielding 82%.

Methylation at Position 7

Methylation is achieved using methyl iodide (2.0 equiv) and K₂CO₃ (3.0 equiv) in DMF at 80°C. The reaction is monitored by TLC, and after 6 hours, the mixture is poured into water, extracted with EtOAc, and purified via recrystallization (acetonitrile), yielding 89%.

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal that THF outperforms DMF or tert-butanol in Mitsunobu reactions, increasing yields from 68% to 74%. Catalytic FeCl₃ is critical for cyclization efficiency; replacing it with AlCl₃ reduces yields to 52% due to side reactions.

Large-Scale Synthesis

Adapting the ACS protocol, a 20 mmol scale reaction uses:

  • 6-Methyl-7-hydroxychromen-2-one: 22 mmol
  • Diacetyl: 20 mmol
  • FeCl₃·H₂O: 85 mg
    Product isolation via filtration (rather than rotary evaporation) improves recovery to 76%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.94–6.88 (m, 3H, ArH), 4.32–4.18 (m, 2H, morpholine-OCH₂), 3.89 (s, 6H, OCH₃), 2.62 (t, J = 6.8 Hz, 2H, NCH₂).
  • HRMS : m/z calcd for C₂₇H₃₀N₂O₆ [M+H]⁺: 478.2104; found: 478.2109.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.4% purity at 254 nm.

Q & A

Q. What are the recommended synthetic strategies for preparing this chromeno-pyrrole derivative, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclocondensation, nucleophilic substitution, and functional group modifications. Key steps include:

  • Step 1: Formation of the chromeno-pyrrole core via reaction of 3-formylchromones with amines or isocyanides under reflux conditions (e.g., acetonitrile, 80°C) .
  • Step 2: Introduction of the morpholinopropyl group using 3-morpholinopropyl chloride in the presence of a base like NaH or K₂CO₃ .
  • Step 3: Methoxy group installation via demethylation/protection sequences .

Critical Factors:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions.
  • Temperature: Elevated temperatures (>70°C) accelerate ring closure but risk decomposition of heat-sensitive intermediates.
  • Catalysts: Pd-based catalysts improve coupling efficiency in aryl substitutions .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 2.4–3.1 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 505.234) and detects isotopic patterns for chlorine/morpholine groups .
  • X-ray Crystallography: Resolves 3D conformation, critical for docking studies (applied to analogs in ).
  • HPLC-PDA: Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Anticancer Screening:
    • MTT Assay: Tests cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
    • Apoptosis Assays: Flow cytometry with Annexin V/PI staining .
  • Anti-inflammatory Activity:
    • COX-2 Inhibition: ELISA-based measurement of prostaglandin E₂ levels .
  • Enzyme Inhibition:
    • Kinase Assays: Fluorescence polarization for IC₅₀ determination (e.g., EGFR or PI3K targets) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., solvent ratio, catalyst loading). For example, a 2³ factorial design revealed that reducing DMF volume by 30% increases yield by 15% while maintaining purity .
  • Workflow Adjustments:
    • Continuous Flow Chemistry: Minimizes intermediate degradation .
    • Recrystallization: Use ethyl acetate/hexane mixtures to remove polar impurities .

Q. How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • SAR Analysis: Systematically compare analogs with controlled substituent variations. For example:
Compound SubstituentsAnticancer IC₅₀ (μM)Solubility (mg/mL)
Morpholinopropyl (target compound)2.1 ± 0.30.8
Fluorophenyl derivative 5.4 ± 0.70.3
Hydroxy-methoxy analog 1.9 ± 0.21.2
  • Mechanistic Profiling: Use transcriptomics or proteomics to identify off-target effects .

Q. What strategies enhance target selectivity in kinase inhibition studies?

Methodological Answer:

  • Computational Docking: Use AutoDock Vina to prioritize compounds with high binding scores for specific kinases (e.g., VEGFR-2 vs. EGFR) .
  • Fragment-Based Design: Replace the morpholine group with smaller heterocycles (e.g., piperazine) to reduce steric hindrance .
  • Covalent Modification: Introduce acrylamide moieties for irreversible binding to catalytic cysteine residues .

Q. How to design derivatives with improved metabolic stability?

Methodological Answer:

  • Metabolite Identification: Incubate with liver microsomes; LC-MS/MS detects oxidative metabolites (e.g., morpholine N-oxide formation) .
  • Structural Tweaks:
    • Deuterium Incorporation: Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation .
    • PEGylation: Attach polyethylene glycol chains to the pyrrole nitrogen to reduce hepatic clearance .

Q. What methods validate compound-target interactions in cellular pathways?

Methodological Answer:

  • SPR Biosensing: Measure real-time binding kinetics (e.g., KD = 120 nM for tubulin interaction) .
  • CRISPR Knockout Models: Validate target dependency by comparing activity in WT vs. KO cell lines .
  • Thermal Shift Assays: Monitor protein melting temperature (ΔTm > 2°C indicates strong binding) .

Q. How to address poor aqueous solubility in in vivo studies?

Methodological Answer:

  • Nanoformulation: Prepare liposomal suspensions using DSPC/cholesterol (85:15 ratio) to achieve 10-fold solubility enhancement .
  • Co-Solvent Systems: Use 10% Cremophor EL in saline for intraperitoneal administration .
  • Prodrug Approach: Convert the diketone to a phosphate ester for improved solubility, with enzymatic reconversion in vivo .

Q. What computational tools predict metabolic liabilities?

Methodological Answer:

  • ADMET Predictors: Software like Schrödinger’s QikProp estimates CYP450 inhibition risks and logP values (e.g., predicted logP = 3.2 vs. experimental 3.5) .
  • MetaSite: Identifies vulnerable sites for Phase I metabolism (e.g., demethylation at 3,4-dimethoxyphenyl) .

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